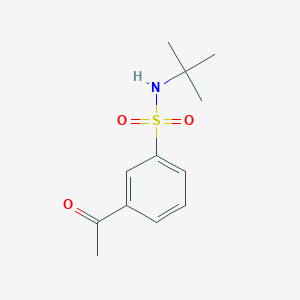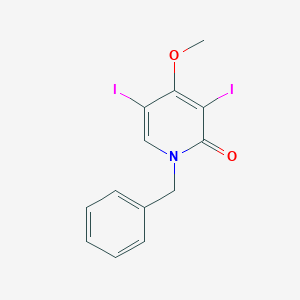![molecular formula C39H36BN3 B12632287 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane CAS No. 919990-72-0](/img/structure/B12632287.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a borane core bonded to a phenyl group, which is further substituted with pyridine rings and trimethylphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane typically involves multi-step organic reactions The process begins with the preparation of the pyridine-substituted phenylborane precursor This is achieved through a series of reactions including halogenation, lithiation, and subsequent coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: undergoes various chemical reactions, including:
Oxidation: The borane core can be oxidized to form boronic acid derivatives.
Reduction: The pyridine rings can undergo reduction reactions to form dihydropyridine derivatives.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include boronic acids, dihydropyridine derivatives, and various substituted phenyl and pyridine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane involves its interaction with specific molecular targets and pathways. The borane core can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. The pyridine rings can participate in π-π stacking interactions with aromatic residues, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane: is unique due to its specific arrangement of functional groups and the presence of a borane core. Similar compounds include:
Triphenylborane: Lacks the pyridine substitution, resulting in different chemical properties.
Boron-dipyrromethene (BODIPY) dyes: Known for their fluorescent properties but have different structural features.
Phenylboronic acid derivatives: Share the boronic acid functionality but differ in the substitution pattern and overall structure.
These comparisons highlight the distinctiveness of This compound
Propriétés
Numéro CAS |
919990-72-0 |
|---|---|
Formule moléculaire |
C39H36BN3 |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C39H36BN3/c1-25-19-27(3)38(28(4)20-25)40(39-29(5)21-26(2)22-30(39)6)33-15-13-31(14-16-33)32-23-36(34-11-7-9-17-41-34)43-37(24-32)35-12-8-10-18-42-35/h7-24H,1-6H3 |
Clé InChI |
BRPRDRVNOBVUSX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)

![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)
![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)

![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)


